
(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development research. This compound is a thiazole-based Schiff base and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of (Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline is not fully understood. However, studies have suggested that the compound may exert its biological activities by interacting with specific cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline exhibits various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is the lack of information regarding its toxicity and safety profile.
Orientations Futures
There are several future directions for research involving (Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline. Some of these include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Studying the compound's mechanism of action to better understand its biological activities.
3. Developing new derivatives of the compound to enhance its potency and selectivity.
4. Conducting further studies to determine the compound's toxicity and safety profile.
Conclusion:
(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline is a synthetic compound that has shown promising biological activities, including anti-inflammatory and anti-cancer properties. The compound's versatility makes it a valuable tool for drug development research. However, further studies are needed to fully understand its mechanism of action and safety profile.
Méthodes De Synthèse
The synthesis of (Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline involves the reaction of 4-nitrobenzaldehyde with 2-aminothiazole in the presence of acetic acid to form the Schiff base. The resulting Schiff base is then reacted with 2,3-dimethylaniline and allyl bromide in the presence of potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline has been extensively studied for its potential applications in drug development research. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-12-22-19(16-8-10-17(11-9-16)23(24)25)13-26-20(22)21-18-7-5-6-14(2)15(18)3/h4-11,13H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRVUKOKGQLWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2,3-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2459356.png)
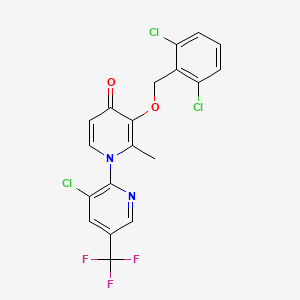
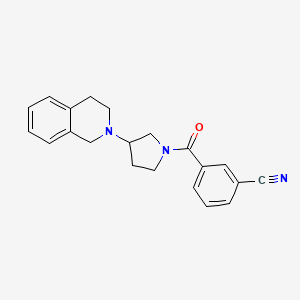
![Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2459359.png)
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)
![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)
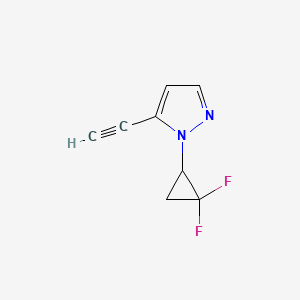

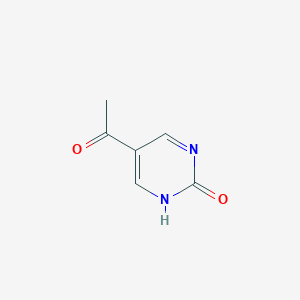
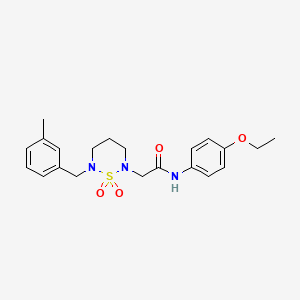

![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)
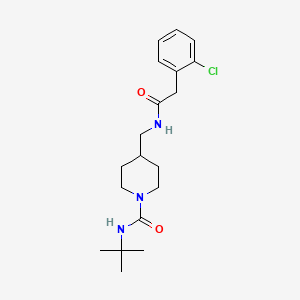
![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)